molecular formula C16H14O4 B167576 Dimethyl biphenyl-3,3'-dicarboxylate CAS No. 1751-97-9

Dimethyl biphenyl-3,3'-dicarboxylate

Cat. No. B167576
CAS RN: 1751-97-9
M. Wt: 270.28 g/mol
InChI Key: BCRVAPBPPFMTNB-UHFFFAOYSA-N
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Description

Dimethyl biphenyl-3,3’-dicarboxylate, also known as Biphenyl dimethyl dicarboxylate, is an organic compound with the molecular formula C16H14O4 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .


Synthesis Analysis

The synthesis of Dimethyl biphenyl-3,3’-dicarboxylate involves several steps. It has been used as an intermediate in the synthesis of 4,40-dimethoxybiphenyl-3,30-biphenyldicarboxylic acid, an organic linker for use in the synthesis of coordination polymers . A novel triarylamine derivative dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate was synthesized and characterized using spectroscopic and single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Dimethyl biphenyl-3,3’-dicarboxylate is planar due to the centrosymmetric nature of the molecule, with an inversion center located at the midpoint of the C—C bond between the two rings . The benzene rings are coplanar due to symmetry .


Physical And Chemical Properties Analysis

Dimethyl biphenyl-3,3’-dicarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 407.0±38.0 °C at 760 mmHg, and a flash point of 204.7±25.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Therapeutic Applications in Liver Diseases

Dimethyl biphenyl-3,3'-dicarboxylate, specifically in the form of Dimethyl dimethoxy biphenyl (DDB) dicarboxylate, has been applied in therapeutic modalities for liver diseases, particularly hepatitis virus. It has demonstrated protective potential against abnormal fat metabolism and has shown anti-inflammatory, analgesic, and antipyretic effects in experimental models (Abdallah et al., 2022).

Cancer Chemopreventive Potential

Research indicates that Dimethyl dicarboxylate biphenyl (DDB) possesses chemopreventive activity. Novel analogs of DDB have shown potential as cancer preventive agents, particularly effective in inhibiting skin tumor promotion in in vivo tests (Hsin-Yi Hung et al., 2012). Additionally, DDB has shown chemopreventive effects on hepatocarcinogenesis in vitro, suggesting potential for cancer prevention (Hua Sun & Geng-tao Liu, 2005).

Applications in Coordination Polymers

Dimethyl biphenyl-3,3'-dicarboxylate has been used in the synthesis of coordination polymers, showing diverse structural types and properties, including catalytic activity. These compounds are significant in the field of inorganic chemistry and materials science (Xiao-Chun Cheng et al., 2022).

Gas Sorption and Proton Conductivity

Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been studied for their potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. These properties are relevant in environmental science and materials engineering (Li‐juan Zhou et al., 2016).

Interferon Signal Transduction and Anti-HBV Activity

Biphenyl dimethyl dicarboxylate (DDB) has shown potential as a hepatoprotectant with anti-HBV properties, stimulating Jak/Stat signaling and inducing the expression of interferon alpha-stimulated genes (S. Joo et al., 2006).

Potential as Ionophore in Membrane Sensors

DDB has been used as an ionophore in membrane sensors for barium ions, showing high selectivity and stability, relevant in analytical chemistry (S. Hassan et al., 2003).

Solid-State Structures and Synthesis

The solid-state structures and synthesis processes of various dimethyl biphenyl dicarboxylate derivatives have been explored, contributing to the field of organic chemistry and material science (M. Pomerantz et al., 2002).

Antidepressant Potential

Diphenyl dimethyl bicarboxylate (DDB) has shown antidepressant potential in a modified forced swimming test, suggesting its use in neurobehavioral and psychiatric research (A. Mahfoz, 2021).

Applications in Photovoltaic Cells

Research on carboxylated cyanine dyes derived from dimethyl biphenyl-3,3'-dicarboxylate has shown promising applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells, contributing to renewable energy technology (Wenjun Wu et al., 2009).

Safety And Hazards

Dimethyl biphenyl-3,3’-dicarboxylate should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed .

properties

IUPAC Name

methyl 3-(3-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVAPBPPFMTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295824
Record name dimethyl biphenyl-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl biphenyl-3,3'-dicarboxylate

CAS RN

1751-97-9
Record name 1751-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl biphenyl-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Weber, K Skobridis, A Wierig… - Journal of the …, 1992 - pubs.rsc.org
A new family of host molecules where the molecular axis of usual ‘wheel-and-axle’ compounds is replaced by aromatic units is described. These diol hosts form crystalline inclusions …
Number of citations: 42 pubs.rsc.org
JB Bapat, RFC Brown, GH Bulmer… - Australian journal of …, 1997 - CSIRO Publishing
Flash vacuum pyrolysis at 1000-1100C of the allyl esters of the three isomeric biphenylcarboxylic acids, of the allyl esters of the 12 biphenyldicarboxylic acids and of the three …
Number of citations: 18 www.publish.csiro.au
DA Whiting, AF Wood - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
The oxidative coupling of 1,7-bis(hydroxyphenyl)heptanoids (2a,b) has been investigated: C–C coupling to meta,meta-bridged biaryls was not observed, but with thallium tris(…
Number of citations: 30 pubs.rsc.org
BR Kusuma, LB Peterson, H Zhao… - Journal of medicinal …, 2011 - ACS Publications
The design, synthesis, and biological evaluation of conformationally constrained coumermycin A1 analogues are reported. Compounds were evaluated against both breast cancer (…
Number of citations: 68 pubs.acs.org
R Rahil, S Sengmany, E Le Gall, E Leonel - Synthesis, 2018 - thieme-connect.com
Due to their widespread presence in functional materials and pharmaceuticals, biaryls are of fundamental importance in organic chemistry. Methods for the synthesis of symmetrical …
Number of citations: 32 www.thieme-connect.com
J Lakshmidevi, B Ramesh Naidu… - … Chemistry Letters and …, 2022 - Taylor & Francis
The application of waste biomass-derived materials to synthetic chemistry is a remarkable achievement, and the use of aqueous media is further advancement. The switch towards …
Number of citations: 6 www.tandfonline.com

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